3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine
Overview
Description
3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with butyl and methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylpyridine with butylamine and methylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for precise control over reaction parameters, such as temperature, pressure, and residence time, resulting in higher yields and improved product purity. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. Additionally, the butyl and methyl substituents on the nitrogen atom influence the compound’s overall hydrophobicity and solubility, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-(aminomethyl)pyridine
- N-butyl-N-methylpyridin-2-amine
Uniqueness
3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both butyl and methyl substituents on the nitrogen atom enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the aminomethyl group provides a versatile site for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-4-8-14(2)11-10(9-12)6-5-7-13-11/h5-7H,3-4,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRAFOCKFRIYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=CC=N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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